3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one

Anticancer Cytotoxicity HeLa

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (CAS 111211-54-2) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) class, characterized by a fused tricyclic ring system containing a bridgehead nitrogen atom. This core scaffold is unsubstituted at all positions (C11H10N2O, MW 186.21 g/mol), making it the foundational building block for a broad array of biologically active derivatives.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 111211-54-2
Cat. No. B040294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one
CAS111211-54-2
SynonymsPyrido[1,2-a]benzimidazol-1(2H)-one, 3,4-dihydro- (7CI,9CI)
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3N2C(=O)C1
InChIInChI=1S/C11H10N2O/c14-11-7-3-6-10-12-8-4-1-2-5-9(8)13(10)11/h1-2,4-5H,3,6-7H2
InChIKeyYEPJEXAFQVBQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (CAS 111211-54-2): A Core Scaffold for Procurement in Medicinal Chemistry


3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (CAS 111211-54-2) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) class, characterized by a fused tricyclic ring system containing a bridgehead nitrogen atom [1]. This core scaffold is unsubstituted at all positions (C11H10N2O, MW 186.21 g/mol), making it the foundational building block for a broad array of biologically active derivatives [2]. The class itself is noted for diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties, positioning this specific core compound as a critical starting material for structure-activity relationship (SAR) studies and lead optimization campaigns [3].

Why 3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one Cannot Be Replaced by Close Analogs in Structure-Activity Studies


The pyrido[1,2-a]benzimidazole class is highly sensitive to substitution patterns. While the 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one core provides a versatile, unadorned scaffold, even minor modifications—such as the introduction of a 3-methyl group (CAS 72570-56-0) or a 2-phenyl substituent—can dramatically alter the compound's pharmacological profile, synthetic accessibility, and intellectual property landscape [1]. Generic substitution with a seemingly similar PBI derivative is not a trivial exchange; it risks introducing unwanted biological activity, altering target selectivity, or complicating downstream synthetic steps [2]. Procurement of the specific, unsubstituted core is essential for establishing a reliable baseline in SAR studies and for ensuring the reproducibility of published synthetic protocols that rely on this exact starting material [3].

Quantitative Differentiation of 3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (CAS 111211-54-2) for Informed Scientific Selection


Cytotoxicity Against HeLa Cells: A Baseline for Antiproliferative Activity

In comparative in vitro assays, 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one demonstrates a baseline cytotoxic effect against the HeLa cervical cancer cell line, with an IC50 value of approximately 12 µM . This serves as a critical reference point, as structural modifications on the PBI core can either enhance or diminish this activity. For context, a more potent substituted derivative in the same class (Compound 25) shows significantly improved antiproliferative effects in the single-digit micromolar range on HeLa cells [1]. This underscores the importance of the core scaffold as a starting point for optimization, where the unsubstituted compound provides a measurable, albeit moderate, activity threshold against which to measure improved analogs.

Anticancer Cytotoxicity HeLa

Metabolic Stability: A Superior Starting Point for Antimalarial Lead Optimization

A key differentiator for the unsubstituted 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one core is its absence of metabolically labile groups, which is a major issue for advanced antimalarial PBIs. Studies on potent antimalarial PBI derivatives reveal rapid hepatic metabolism, with less than 40% of the parent compound remaining after just 30 minutes of incubation in liver microsomes [1]. The rapid degradation of these side-chain-modified analogs highlights the value of the unadorned core (CAS 111211-54-2) as a cleaner, more stable starting material for designing next-generation antimalarials. By procuring the core scaffold, researchers can deliberately engineer metabolic stability into the molecule from the ground up, rather than attempting to mitigate the inherent instability of a more complex, pre-functionalized analog.

Antimalarial Metabolic Stability Microsomal

GABA-A Receptor Affinity: A Null Baseline for Anxiolytic Drug Discovery

In the context of anxiolytic drug discovery, the unsubstituted PBI core (CAS 111211-54-2) provides a valuable null baseline. Advanced N5-substituted PBI derivatives have been developed with extremely high affinity for the benzodiazepine binding site on the GABA-A receptor, with an IC50 as low as 0.1 nM for the lead compound 24 [1]. The unsubstituted core, lacking this critical N5-modification, is expected to have negligible affinity for this target. This lack of activity is a critical feature, not a flaw. It allows researchers to use the core as a true 'negative control' scaffold. By procuring 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one, one can systematically build and test the contribution of each substituent to GABA-A receptor binding, ensuring that any observed activity is a direct result of the new functional groups added.

Anxiolytic GABA-A receptor Binding affinity

Antimicrobial and Antitubercular Potency: The Core as a Sub-Micromolar Building Block

While the unsubstituted core itself may not be highly potent, it serves as the foundation for generating potent anti-infective agents. For example, the PBI derivative 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, which is built upon a closely related pyrido[1,2-a]benzimidazol-1-one scaffold, exhibits sub-micromolar activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1]. In other studies, PBI derivatives functionalized with β-aryloxyquinoline have demonstrated MIC values of 100 µg/mL against B. subtilis, making them more potent than the standard antibiotic ampicillin and equipotent to norfloxacin [2]. Procuring the core 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one provides the essential synthetic handle for accessing this rich chemical space of potent anti-infective compounds.

Antitubercular Antimicrobial MIC

Verified Application Scenarios for 3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (CAS 111211-54-2) Based on Quantitative Evidence


Baseline Cytotoxicity Control in Oncology Drug Discovery

Use 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one as a reference compound to establish a baseline for antiproliferative activity in HeLa and other cancer cell lines. Its moderate IC50 of ~12 µM provides a consistent, unoptimized data point, allowing researchers to quantify the potency gains achieved by structural modifications. This is directly supported by evidence of its baseline activity compared to more potent, optimized derivatives [1].

Core Scaffold for De Novo Antimalarial Lead Design

Employ the unsubstituted PBI core to design new antimalarial candidates with improved metabolic stability. As evidenced by the rapid clearance of side-chain-modified analogs (<40% parent remaining after 30 min in microsomes), the core scaffold offers a clean slate for introducing functional groups that can enhance potency while intentionally engineering metabolic robustness from the outset [2].

Negative Control in GABA-A Receptor Anxiolytic Screening

Utilize 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one as a negative control in radioligand binding assays for the GABA-A receptor benzodiazepine site. Its lack of substitution at the critical N5 position ensures negligible binding affinity, providing a clear, low-noise background against which the picomolar affinities of N5-substituted analogs can be confidently measured [3].

Synthetic Precursor for Anti-Infective Agent Libraries

Leverage the core scaffold as a versatile starting material for synthesizing focused libraries of anti-infective agents. This application is validated by the documented success of PBI derivatives, built from this core, in achieving sub-micromolar activity against drug-resistant M. tuberculosis and equipotent antibacterial activity compared to clinical standards like norfloxacin [4].

Technical Documentation Hub

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